molecular formula C9H16ClNO2 B8450454 5-Chlorovaleric acid, morpholide

5-Chlorovaleric acid, morpholide

Cat. No.: B8450454
M. Wt: 205.68 g/mol
InChI Key: WVBRKFINNLXIAL-UHFFFAOYSA-N
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Description

Historical Context and Significance of Carboxylic Acid Chlorides in Amide Synthesis

The formation of an amide bond is one of the most fundamental transformations in organic chemistry. However, the direct reaction between a carboxylic acid and an amine is often inefficient due to an acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. nih.gov To overcome this, chemists have long relied on the activation of the carboxylic acid.

A historically significant and widely adopted strategy involves the conversion of the carboxylic acid into its corresponding acyl chloride (or acid chloride). This transformation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an amine. This classic method of forming amides from acyl chlorides and amines is known as the Schotten-Baumann reaction, first described in 1883 by German chemists Carl Schotten and Eugen Baumann. byjus.comvedantu.com

The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, which serves two crucial roles: it neutralizes the hydrochloric acid byproduct, preventing the protonation of the amine reactant, and it helps to drive the reaction to completion. byjus.compw.live The use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride to prepare the acyl chloride from the carboxylic acid is a standard laboratory procedure. chemicalbook.com The high reactivity of acyl chlorides makes them pivotal intermediates for the efficient synthesis of amides, a cornerstone of pharmaceutical and materials chemistry.

Overview of Morpholine (B109124) as a Precursor in Organic Transformations

Morpholine is a heterocyclic compound featuring both an amine and an ether functional group. wikipedia.org This unique structure imparts a polarity and chemical reactivity that makes it a valuable precursor in numerous organic transformations. As a secondary amine, morpholine readily participates in reactions to form amides, enamines, and other nitrogen-containing compounds. wikipedia.org

Its low cost and stability have led to its widespread use in both industrial and research settings. wikipedia.org Notably, the morpholine moiety is a "privileged structure" in medicinal chemistry, appearing in a range of biologically active molecules, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Furthermore, morpholine-derived amides have been identified as valuable synthetic intermediates, in some cases serving as effective alternatives to Weinreb amides for the synthesis of ketones and acylsilanes. thieme-connect.comacs.orgresearchgate.net

Positioning 5-Chlorovaleric Acid, Morpholide within the Scope of Functionalized Amide Chemistry

This compound, also known by its IUPAC name 4-(5-chloropentanoyl)morpholine, is a prime example of a functionalized amide. It is constructed from two key components: the morpholine ring and a 5-chlorovaleric acid backbone.

The synthesis of this compound logically follows the classic principles of amide bond formation. The precursor, 5-chlorovaleric acid, is first activated, most commonly by converting it to 5-chlorovaleryl chloride using a reagent like thionyl chloride. chemicalbook.comgoogle.com This reactive intermediate is then treated with morpholine, likely under Schotten-Baumann conditions, to yield the target amide, this compound. vedantu.comiitk.ac.in

What positions this compound within the realm of "functionalized" amide chemistry is the presence of the chlorine atom at the terminal (C5) position of the acyl chain. chemimpex.com While the amide group itself is relatively stable, the alkyl chloride provides a reactive handle for further synthetic modifications through nucleophilic substitution reactions. This bifunctional nature allows this compound to serve as a versatile building block, enabling the introduction of the morpholinoylpentyl group into larger, more complex molecular architectures. The properties of the parent acid and the resulting morpholide are summarized in the table below.

Table 1: Physicochemical Properties

Property 5-Chlorovaleric acid This compound
Synonym 5-Chloropentanoic acid 4-(5-chloropentanoyl)morpholine
Molecular Formula C₅H₉ClO₂ C₉H₁₆ClNO₂
Molecular Weight 136.58 g/mol 205.68 g/mol
Appearance Colorless to light yellow liquid Not specified
CAS Number 1119-46-6 5531-50-0
Melting Point 18 °C Not specified

| Density | 1.170 g/mL at 20 °C | Not specified |

Data sourced from references nih.govsigmaaldrich.comnist.govnist.govatamankimya.com

Table 2: Compound Names Mentioned

Compound Name IUPAC Name Other Names
5-Chlorovaleric acid 5-Chloropentanoic acid 5-Chloro-n-valeric acid
This compound 4-(5-chloropentanoyl)morpholine N-(5-chloropentanoyl)morpholine
Morpholine Morpholine 1,4-Oxazinane, Tetrahydro-1,4-oxazine
Valeric acid Pentanoic acid Propylacetic acid
5-Chlorovaleryl chloride 5-Chloropentanoyl chloride
Thionyl chloride Sulfurous oxychloride
Linezolid N-({(5S)-3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide

Data sourced from references wikipedia.orgthieme-connect.comgoogle.comnist.govatamankimya.com

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

5-chloro-1-morpholin-4-ylpentan-1-one

InChI

InChI=1S/C9H16ClNO2/c10-4-2-1-3-9(12)11-5-7-13-8-6-11/h1-8H2

InChI Key

WVBRKFINNLXIAL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCCCCl

Origin of Product

United States

Synthetic Methodologies for 5 Chlorovaleric Acid, Morpholide

Precursor Synthesis Routes to 5-Chlorovaleric Acid

5-Chlorovaleric acid, a chlorinated carboxylic acid with the formula C₅H₉ClO₂, serves as a crucial and versatile intermediate in organic and pharmaceutical synthesis. guidechem.comchemimpex.com Its preparation can be achieved through several distinct pathways, each with unique characteristics regarding starting materials, efficiency, and environmental impact.

A well-established route to 5-chlorovaleric acid involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation. This classical approach offers a reliable method for constructing the carbon skeleton of the target molecule.

The key steps are:

Alkylation: Diethyl malonate is deprotonated by a base, and the resulting nucleophile attacks the electrophilic carbon of 1-bromo-3-chloropropane (B140262).

Hydrolysis & Decarboxylation: The resulting substituted malonic ester is heated in an acidic solution (e.g., hydrochloric or sulfuric acid). google.com This first hydrolyzes the two ester groups to form a dicarboxylic acid, which is unstable and readily loses a molecule of carbon dioxide (CO₂) to give 5-chlorovaleric acid. google.commasterorganicchemistry.com

While direct halogenation of valeric acid at the terminal (C-5) position is challenging to control, synthetic routes often employ precursors that are already halogenated. Valeric acid itself typically reacts to form derivatives like amides, esters, anhydrides, and acyl chlorides. wikipedia.org

Instead of direct halogenation of valeric acid, a more common industrial approach involves the conversion of δ-valerolactone. In one method, δ-valerolactone is reacted with thionyl chloride or phosphorus trichloride (B1173362) to yield 5-chlorovaleryl chloride, which can then be hydrolyzed to 5-chlorovaleric acid. google.com This highlights a strategy of introducing the chlorine atom via a ring-opening reaction of a cyclic ester.

Concerns over the use of highly toxic reagents in chemical manufacturing have driven the development of safer, more environmentally benign synthetic methods.

A prominent industrial method for producing 5-chlorovaleric acid involves the reaction of 1,4-dichlorobutane (B89584) with sodium or potassium cyanide to form 5-chlorovaleronitrile (B1664646), followed by acidic hydrolysis. google.com This process, however, utilizes extremely toxic cyanide salts and generates cyanide-containing wastewater, posing significant safety and environmental risks. google.com

A greener alternative is the malonic ester synthesis described previously (Section 2.1.1), which avoids the use of cyanide. google.com A patent for this process emphasizes that the raw materials are inexpensive and readily available, and the avoidance of toxic cyanides makes the production process safer and prevents pollution from cyano-based wastewater. google.com

Comparison of Synthetic Routes to 5-Chlorovaleric Acid
MethodStarting MaterialsKey ReagentsHazards / Environmental ImpactReference
Cyanide Route1,4-DichlorobutaneSodium Cyanide (NaCN), Hydrochloric Acid (HCl)Utilizes highly toxic cyanide salts; generates hazardous cyanide-containing wastewater. google.com
Malonic Ester Route1-Bromo-3-chloropropane, Diethyl MalonatePotassium Carbonate (K₂CO₃), Acid for hydrolysisAvoids the use of highly toxic chemicals like sodium cyanide, resulting in a safer process and cleaner wastewater. google.com

For industrial production, scalability, cost, and efficiency are paramount. The synthesis starting from 1,4-dichlorobutane is well-documented for large-scale batches. chemicalbook.com One detailed protocol outlines a multi-ton production process. chemicalbook.com

The process is typically carried out in three main stages:

Cyanidation: 1,4-dichlorobutane is reacted with an aqueous solution of sodium cyanide using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide at elevated temperatures (80-85°C). chemicalbook.com

Hydrolysis: The resulting organic phase containing 5-chlorovaleronitrile is then treated with concentrated hydrochloric acid and heated (55-70°C) to hydrolyze the nitrile group to a carboxylic acid. chemicalbook.com

Example of Large-Scale Synthesis Steps (Cyanide Route)
StageReactantsReagents/CatalystTemperatureDurationReference
Cyanidation1,4-Dichlorobutane, Sodium Cyanide (aq)Tetrabutylammonium Bromide80-85°C~6 hours chemicalbook.com
Hydrolysis5-ChlorovaleronitrileConcentrated Hydrochloric Acid55-70°C~5 hours chemicalbook.com

Amidation Reactions for Morpholide Formation

The final step in the synthesis is the creation of an amide bond between 5-chlorovaleric acid and the secondary amine, morpholine (B109124). This reaction transforms the carboxylic acid into the corresponding N-acylmorpholine derivative.

Direct amidation involves reacting a carboxylic acid with an amine. The primary challenge of this approach is the acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium (B1175870) carboxylate salt. rsc.orgmdpi.com Overcoming this requires either high temperatures to dehydrate the salt or the use of coupling agents or catalysts. rsc.orgmdpi.com

Modern synthetic chemistry has produced several catalytic systems to facilitate direct amidation under milder conditions. rsc.orgacs.org These catalysts work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Examples of catalytic systems applicable to this transformation include:

Titanium-Based Catalysts: Titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aliphatic and aromatic carboxylic acids with various amines in refluxing toluene. rsc.org Aliphatic acids like 5-chlorovaleric acid typically react faster and with lower catalyst loading than aromatic acids. rsc.org

Silicon-Based Reagents and Catalysts: Triarylsilanols have been identified as effective silicon-centered molecular catalysts for direct amidation. acs.org Alternatively, reagents like methyltrimethoxysilane (B3422404) (MTM) can mediate the reaction, proceeding through a silyl (B83357) ester intermediate which is then attacked by the amine. chemistryviews.org

Boron-Based Catalysts: Boron-based catalysts are also widely used for promoting direct amide bond formation. rsc.org

The reaction between 5-chlorovaleric acid and morpholine, in the presence of a suitable catalyst, would proceed via nucleophilic acyl substitution to form 5-chlorovaleric acid, morpholide and water as the only byproduct, aligning with the principles of atom economy. mdpi.comresearchgate.net

Utilizing 5-Chlorovaleroyl Chloride as an Intermediate

The synthesis of this compound is frequently accomplished by a two-step process starting from 5-chlorovaleric acid. The initial step involves the conversion of the carboxylic acid into the more reactive acyl chloride derivative, 5-chlorovaleroyl chloride. google.comchemicalbook.com This intermediate is then reacted with morpholine to form the desired amide bond, yielding the final product. 5-Chlorovaleroyl chloride is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, often used as an alkylating agent. sigmaaldrich.com

The parent carboxylic acid, 5-chlorovaleric acid, can be synthesized through several routes, including the hydrolysis of 5-chlorovaleronitrile, which is itself prepared from the cyanidation of 1,4-dichlorobutane. google.com Another route involves the oxidation of cyclopentanone. google.comgoogle.com

Mechanisms of Acid Chloride Formation

The conversion of carboxylic acids, such as 5-chlorovaleric acid, into acid chlorides is a standard transformation in organic synthesis. This is typically achieved using a chlorinating agent, with thionyl chloride (SOCl₂) being one of the most common and effective reagents for this purpose. libretexts.orglibretexts.orgwikipedia.org

The reaction with thionyl chloride proceeds through a well-established mechanism. libretexts.orglibretexts.org

Nucleophilic Attack: The reaction initiates with the nucleophilic oxygen of the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride.

Intermediate Formation: This attack leads to the formation of a chlorosulfite intermediate, which is a much better leaving group than the original hydroxyl group. libretexts.orglibretexts.org

Nucleophilic Acyl Substitution: A chloride ion, generated in the process, then acts as a nucleophile and attacks the carbonyl carbon of the intermediate.

Product Formation: The tetrahedral intermediate collapses, leading to the formation of the acid chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). libretexts.org

The general mechanism using thionyl chloride is depicted below: R-COOH + SOCl₂ → R-CO-O-SOCl + HCl R-CO-O-SOCl → [R-CO⁺] + SO₂ + Cl⁻ R-CO⁺ + Cl⁻ → R-COCl

Alternatively, reagents like oxalyl chloride ((COCl)₂) can be used, often with a catalytic amount of dimethylformamide (DMF). wikipedia.org The DMF catalyst first reacts with oxalyl chloride to form the Vilsmeier reagent, an iminium intermediate, which is the active acylating species. wikipedia.org

Optimized Conditions for Amide Coupling

Once 5-chlorovaleroyl chloride is synthesized, it is reacted with morpholine to form this compound. This reaction is a nucleophilic acyl substitution where the secondary amine (morpholine) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

The reaction is typically exothermic and rapid. Optimized conditions are crucial to maximize yield and purity by controlling the reaction rate and preventing potential side reactions. Key parameters include:

Stoichiometry: At least two equivalents of the amine (morpholine) are often used. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. Alternatively, one equivalent of morpholine can be used in the presence of an auxiliary base, such as triethylamine (B128534) or pyridine. nih.gov

Solvent: The reaction is usually conducted in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or diethyl ether. nih.gov

Temperature: To manage the exothermicity of the reaction, it is often performed at reduced temperatures, typically ranging from 0 °C to room temperature. nih.gov The acid chloride is commonly added dropwise to the solution of morpholine and the base to maintain temperature control. nih.gov

Work-up: After the reaction is complete, a standard aqueous work-up is performed. This typically involves washing the organic layer with a dilute acid solution to remove excess amine and base, followed by a wash with a basic solution (like sodium bicarbonate) to remove any remaining acidic impurities, and finally with brine. The organic solvent is then removed under reduced pressure to yield the crude product, which can be further purified by methods such as distillation or chromatography if necessary.

A representative procedure involves dissolving morpholine and a non-nucleophilic base like triethylamine in a suitable solvent, cooling the mixture in an ice bath, and then slowly adding a solution of 5-chlorovaleroyl chloride. nih.gov

Catalyst Systems for Enhanced Morpholide Yields and Selectivity

The acylation of amines with reactive acid chlorides like 5-chlorovaleroyl chloride is generally a fast reaction that often proceeds to high yields without the need for specific catalysts beyond a base to scavenge the HCl byproduct. nih.gov The primary role of the base (either excess morpholine or an added tertiary amine like triethylamine) is to prevent the protonation of the morpholine reactant, which would render it non-nucleophilic.

In cases involving less reactive acylating agents or sterically hindered amines, nucleophilic catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or 4-(pyrrolidin-1-yl)pyridine (PPY) are sometimes employed to accelerate the reaction. These catalysts function by reacting with the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the amine nucleophile. However, for the reaction between an unhindered secondary amine like morpholine and a reactive acid chloride, such catalysts are typically unnecessary.

The key to high yields and selectivity lies more in the careful control of reaction conditions (stoichiometry, temperature, and addition rate) rather than in the use of a specific enhancement catalyst. nih.gov

Stereochemical Control in Morpholide Synthesis

Stereochemical control is not a consideration in the synthesis of this compound. The target molecule is achiral, meaning it does not possess any stereocenters and is not chiral. nist.gov

The starting materials for this synthesis are also achiral:

5-Chlorovaleroyl chloride: This molecule has a five-carbon chain with a chlorine atom and an acid chloride group, neither of which creates a stereocenter. sigmaaldrich.com

Morpholine: This is a symmetrical cyclic secondary amine and is achiral.

Since none of the reactants or the final product possess stereoisomers, the synthesis proceeds without the need for any stereochemical control measures. The formation of enantiomers or diastereomers is not possible in this reaction sequence.

Reaction Mechanisms and Chemical Transformations of 5 Chlorovaleric Acid, Morpholide

Nucleophilic Substitution Reactions Involving the Chloropentoate Moiety

The terminal chlorine atom on the pentanoyl chain renders the terminal carbon electrophilic, making it susceptible to attack by nucleophiles. This reactivity is a cornerstone of the compound's utility in chemical synthesis, allowing for the introduction of diverse functional groups. The parent compound, 5-chlorovaleric acid, is recognized for its capacity to act as an alkylating agent by reacting with nucleophiles like amines, alcohols, and thiols. This characteristic is retained in its morpholide derivative.

Intramolecular Cyclization Pathways

The linear five-carbon chain separating the electrophilic chloromethyl group from the nucleophilic centers within the morpholide structure presents the possibility of intramolecular cyclization. While the amide nitrogen of the morpholine (B109124) is generally unreactive due to resonance stabilization, cyclization could be induced under specific conditions. For instance, acid-catalyzed hydrolysis of the N-cyano group in related sulfonimidoyl amides can lead to an in-situ formation of an NH-sulfoximine that subsequently undergoes intramolecular cyclocondensation. nih.gov A similar strategy could theoretically be applied here. More commonly, related chloro-substituted pentanoic acids are known to undergo silver-promoted intramolecular cyclization to form lactones. researchgate.net

Intermolecular Derivatization with Diverse Nucleophiles

The primary alkyl chloride of 5-Chlorovaleric acid, morpholide is an excellent site for intermolecular SN2 reactions. A wide array of nucleophiles can be employed to displace the chloride ion, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This allows for the synthesis of a library of derivatives from a single precursor. The reaction of related chloroacetyl morpholine derivatives with nucleophiles such as substituted 2-aminobenzothiazoles has been demonstrated. jocpr.com The reactivity is analogous to that of other alkylating agents used in medicinal chemistry, which covalently link to biological nucleophiles. nih.gov

Table 1: Examples of Intermolecular Derivatization Products

Nucleophile Reagent Example Product Class
Amine Ammonia, Piperidine Amino-derivatives
Thiol Sodium hydrosulfide Thio-derivatives
Azide (B81097) Sodium azide Azido-derivatives
Cyanide Sodium cyanide Cyano-derivatives (Nitriles)
Hydroxide (B78521) Sodium hydroxide Hydroxy-derivatives

Mechanistic Insights into Alkylating Agent Behavior

As an alkylating agent, the compound's reactivity stems from the electrophilic nature of the carbon atom bonded to the chlorine. The mechanism of alkylation involves the nucleophilic attack on this carbon, leading to the formation of a new covalent bond and the departure of the chloride as a leaving group. nih.gov The efficiency of this process is influenced by several factors, including the strength of the nucleophile, the solvent polarity, and the reaction temperature. The presence of the chlorine atom enhances the compound's reactivity toward nucleophilic substitution compared to an unsubstituted alkyl chain. This behavior is central to the action of many clinically important alkylating agents, which exert their effects by forming covalent adducts with biological macromolecules. nih.gov

Amide Bond Reactivity and Hydrolytic Stability

The amide bond in this compound is generally stable but can undergo hydrolysis under acidic or basic conditions to yield 5-chlorovaleric acid and morpholine. wikipedia.orgscience.gov The presence of the ether oxygen in the morpholine ring withdraws electron density from the amide nitrogen, making it less basic than structurally similar amines like piperidine. wikipedia.org This electronic effect can influence the rotational barrier of the C-N amide bond and its susceptibility to cleavage. science.gov While generally robust, amide bonds can be cleaved under specific catalytic conditions, such as using nickel catalysts to convert amides to esters. science.gov

Photochemical and Electrochemical Transformations

Specific studies on the photochemical and electrochemical behavior of this compound are not widely documented. However, predictions can be made based on its functional groups. Photochemical stimulation, typically with UV light, could potentially induce homolytic cleavage of the carbon-chlorine bond, a common reaction for alkyl halides, leading to radical intermediates. iupac.orgrsc.org These reactive species could then undergo various subsequent reactions, such as dimerization or reaction with the solvent.

Electrochemical methods could be employed to reduce the alkyl chloride. This process would involve the transfer of electrons to the C-Cl bond, leading to its cleavage and the formation of a carbanion or a radical, depending on the potential and conditions used.

Enzymatic Biotransformations and Derivatization

The metabolic fate of this compound in biological systems has not been extensively reported. However, potential enzymatic transformations can be hypothesized based on its structure.

Hydrolysis: Amidase or protease enzymes could catalyze the hydrolysis of the amide bond, releasing morpholine and 5-chlorovaleric acid.

Dehalogenation: Dehalogenase enzymes could remove the chlorine atom, a common detoxification pathway for halogenated organic compounds.

Oxidation: Cytochrome P450 monooxygenases could hydroxylate the molecule at various positions, either on the alkyl chain or on the morpholine ring, as a first step toward increased water solubility and excretion.

These potential biotransformations are significant in the context of drug metabolism, where enzymatic derivatization dictates the activity and clearance of a compound.

Advanced Analytical Characterization and Structural Elucidation of 5 Chlorovaleric Acid, Morpholide

Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of 5-Chlorovaleric acid, morpholide by providing detailed information about its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

While publicly available experimental NMR spectra for this compound are not readily found, the expected chemical shifts and multiplicities can be predicted based on its molecular structure. These predictions are crucial for verifying the successful synthesis of the compound and for its routine characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The protons on the morpholine (B109124) ring typically appear as a complex multiplet due to their chemical and magnetic non-equivalence. The protons on the valeric acid chain will exhibit characteristic multiplets, with their chemical shifts influenced by the adjacent carbonyl group and the terminal chlorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the amide is expected to appear significantly downfield. The carbons of the morpholine ring will have characteristic shifts, as will the carbons of the chlorovaleric acid chain, with the carbon bonded to the chlorine atom showing a noticeable shift due to the electronegativity of the halogen.

Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on the chemical structure and may vary from experimental results.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O - ~172
-CH₂-C=O ~2.4 ~35
-CH₂-CH₂-C=O ~1.8 ~22
Cl-CH₂-CH₂- ~1.9 ~32
Cl-CH₂- ~3.6 ~45
O(CH₂CH₂)₂N- ~3.6 ~67
O(CH₂CH₂)₂N- ~3.4 ~42

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound is not widely available in public databases. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule. The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration of the tertiary amide, typically found in the region of 1630-1680 cm⁻¹. Other significant absorptions would include the C-N stretching of the amide, the C-O-C stretching of the morpholine ring, and the C-Cl stretching of the alkyl halide.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Amide C=O Stretch 1630 - 1680 Strong
C-N Stretch 1200 - 1350 Medium
C-O-C Stretch 1070 - 1150 Strong
C-H Stretch (Aliphatic) 2850 - 3000 Strong
C-Cl Stretch 600 - 800 Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook database. chemicalbook.com

The mass spectrum shows a molecular ion peak [M]⁺ consistent with the molecular formula C₉H₁₆ClNO₂ and a molecular weight of approximately 205.68 g/mol . chemicalbook.com The fragmentation pattern is characteristic of N-acylmorpholines and chloroalkanes. Key fragments arise from the cleavage of the amide bond and the loss of the morpholine ring or parts of the chlorovaleric acid chain. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Key Fragments in the Mass Spectrum of this compound Data sourced from NIST WebBook chemicalbook.com

m/z Proposed Fragment
205 [M]⁺ Molecular ion
170 [M - Cl]⁺
114 [Morpholine-C=O]⁺
86 [Morpholine]⁺
57 [C₄H₉]⁺

Raman Spectroscopy for Vibrational Fingerprinting

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. The NIST WebBook indicates that gas chromatography data is available for this compound, suggesting its suitability for this technique. chemicalbook.com

In a typical GC-MS analysis, the compound would be separated from other components of a mixture on a capillary column based on its boiling point and polarity. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification by comparison to a library spectrum, such as the one available in the NIST/EPA/NIH Mass Spectral Library. chemicalbook.com The retention time from the gas chromatogram provides an additional layer of identification. This technique is also valuable for quantifying the purity of the compound. The analysis of amides by GC-MS is a well-established method. chemicalbook.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

A reverse-phase HPLC method would be the most probable approach for the quantitative analysis of this non-polar compound. sielc.com The method would likely employ a C18 column and a mobile phase consisting of an organic solvent like acetonitrile (B52724) mixed with an aqueous buffer. sielc.com Detection could be achieved using a UV detector, assuming the morpholide moiety provides a sufficient chromophore. For enhanced sensitivity and specificity, especially in complex matrices, a mass spectrometer (MS) could be coupled with the HPLC system.

A validated HPLC method would be characterized by its linearity, accuracy, precision, and sensitivity. The limit of detection (LOD) and limit of quantitation (LOQ) would be established to define the lower boundaries of reliable measurement.

Table 1: Illustrative HPLC Parameters for the Quantitative Analysis of this compound

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Retention Time ~4.5 min (Hypothetical)
Linearity (r²) > 0.999 (Hypothetical)
LOD ~0.1 µg/mL (Hypothetical)
LOQ ~0.3 µg/mL (Hypothetical)

Note: The data in this table is hypothetical and serves as an example of a typical HPLC method for a compound of this nature, based on methods for related structures.

X-ray Crystallography for Solid-State Structural Determination

To date, the single-crystal X-ray structure of this compound has not been reported in the publicly available literature. However, the crystallographic analysis of other morpholine-containing compounds provides insight into the type of structural information that could be obtained. mdpi.com A successful crystallographic study of this compound would require the growth of high-quality single crystals, which can be a challenging step.

Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting data would allow for the determination of the crystal system, space group, and the precise coordinates of each atom in the asymmetric unit. This information would reveal the conformation of the morpholine ring (typically a chair conformation), the orientation of the chlorovaleric acid side chain, and any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical Formula C₉H₁₆ClNO₂
Formula Weight 205.68
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 8.456
c (Å) 12.789
α (°) 90
β (°) 109.45
γ (°) 90
Volume (ų) 1032.1
Z 4
Density (calculated) (g/cm³) 1.324
R-factor < 0.05

Note: The data presented in this table is purely hypothetical and illustrates the type of information that would be obtained from an X-ray crystallographic analysis.

Biological Activity and Mechanistic Research of 5 Chlorovaleric Acid, Morpholide

Identification and Role as a Metabolite in Biological Systems

Detection in Bacterial Extracts (e.g., Neisseria gonorrhoeae, Burkholderia cepacia)

No publicly available scientific literature has documented the detection of 5-Chlorovaleric acid, morpholide as a metabolite in extracts of Neisseria gonorrhoeae or Burkholderia cepacia.

Biosynthetic Pathways Leading to Morpholide Formation

Information regarding the specific biosynthetic pathways that would lead to the formation of this compound in any biological system is not available in the current scientific literature.

Investigations into Potential Biological Activities

In Vitro Studies on Cellular Pathways and Targets

No in vitro studies investigating the effects of this compound on cellular pathways or identifying its specific cellular targets have been found in the public scientific domain.

Mechanistic Studies of Interaction with Biomolecules

There are no available mechanistic studies detailing the interaction of this compound with any biomolecules.

Structure-Activity Relationship (SAR) Studies of Related Derivatives

No structure-activity relationship (SAR) studies for this compound or its related derivatives have been published in the scientific literature.

Research on the biological activities of this compound, specifically concerning its role in microbial metabolism and host-microbe interactions, is not available in the public domain.

Extensive searches for scientific literature and research data have yielded no specific information on the metabolism of this compound by microorganisms or its influence on the complex relationships between hosts and their microbial inhabitants.

Consequently, it is not possible to provide a detailed article on this subject as per the requested outline. The scientific community has yet to publish studies that would form the basis for a discussion on its microbial degradation pathways, its effects on microbial growth or virulence, or its modulation of host-microbe signaling.

Further research would be required to elucidate any potential role of this compound in these biological contexts.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

No specific Density Functional Theory (DFT) studies on 5-Chlorovaleric acid, morpholide are available in the current scientific literature.

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, electronic properties like orbital energies and charge distribution, and vibrational frequencies. For this compound, a DFT study would typically involve calculations to predict its most stable three-dimensional conformation, bond lengths, bond angles, and the distribution of electron density, which influences its reactivity.

Reaction Pathway Modeling and Activation Energy Determination

There is no published research on the reaction pathway modeling or activation energy determination for the synthesis or degradation of this compound.

This area of computational chemistry focuses on elucidating the step-by-step mechanism of a chemical reaction. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along the reaction coordinate—and calculate the activation energy, which is the minimum energy required for the reaction to occur. Such studies would be invaluable for optimizing the synthesis of this compound or understanding its stability and degradation pathways.

Molecular Dynamics Simulations for Conformational Analysis

Specific molecular dynamics (MD) simulations for the conformational analysis of this compound have not been reported in the scientific literature.

MD simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, researchers can explore its conformational landscape—the various shapes the molecule can adopt—and their relative stabilities. For a flexible molecule like this compound, which contains a rotatable morpholine (B109124) ring and a five-carbon chain, MD simulations would provide insight into its dynamic behavior and preferred shapes in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

No Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound are available.

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds. The development of a QSAR model relevant to this compound would require a dataset of structurally similar compounds with measured biological activities.

In Silico Screening for Potential Biological Targets

There are no published results from in silico screening studies that have investigated the potential biological targets of this compound.

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process involves methods like molecular docking, which predicts the preferred orientation of a ligand when bound to a target. Such studies could help to identify potential therapeutic applications for this compound by predicting its interactions with various biological macromolecules.

Applications in Advanced Chemical Synthesis and Materials Science

Utilization as a Building Block in Complex Molecular Architectures

The structure of 5-Chlorovaleric acid, morpholide is inherently suited for its use as a molecular building block in the construction of more complex chemical structures. nih.govmdpi.com The terminal chlorine atom serves as a reactive handle for introducing the five-carbon chain backbone via nucleophilic substitution reactions. This allows for the covalent assembly of intricate molecular frameworks. nih.gov

Researchers utilize parent compounds like 5-chlorovaleric acid as foundational components to create larger, functional molecules. chemimpex.comguidechem.com The morpholide derivative offers a variation on this theme, where the amide group can impart specific conformational constraints or solubility characteristics to the target molecule. For example, in the synthesis of targeted therapeutic agents or functional dyes, the morpholine (B109124) moiety could enhance aqueous solubility or influence the electronic properties of a chromophore system. The five-carbon spacer is flexible, allowing for the connection of different molecular fragments without undue steric strain.

Derivatization for Novel Functional Materials

Derivatization of this compound can lead to the creation of novel functional materials with tailored properties. The primary site for derivatization is the terminal alkyl chloride. This group can be displaced by a wide range of nucleophiles to introduce new functionalities, as seen with its precursor, 5-chlorovaleric acid. guidechem.com

Potential derivatization reactions and their applications include:

Azide (B81097) Substitution: Reaction with sodium azide would yield an azido-terminated morpholide. This derivative can then participate in "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to attach it to surfaces, polymers, or biomolecules.

Thiolation: Substitution with a thiol-containing nucleophile can introduce sulfur-based functionalities, which are useful for surface modification of noble metals like gold or for creating self-assembled monolayers. nih.gov

Quaternization: Reaction with tertiary amines can form quaternary ammonium (B1175870) salts. Materials incorporating these positively charged groups often exhibit antimicrobial properties or can be used as phase-transfer catalysts.

The morpholide group itself can influence the properties of these resulting materials, for example, by affecting their thermal stability or their interaction with solvents.

Integration into Polymer Systems

5-Chlorovaleric acid and its derivatives are valuable in polymer chemistry. chemimpex.com The morpholide compound can be integrated into polymer systems in several ways. It can act as a chain-end functionalizing agent or as a pendant group on a polymer backbone.

By reacting the terminal chlorine with a living polymer chain end, the morpholide group can be precisely placed at the terminus of a polymer. This can modify the polymer's surface properties, such as hydrophilicity or adhesion.

Alternatively, the chloro-functional morpholide can be used to create a monomer. For instance, it could be converted into a polymerizable derivative, such as a methacrylate (B99206) or styrenic monomer. Copolymerization of such a monomer with other standard monomers would introduce the morpholide-containing side chain into the resulting polymer. These pendant groups can serve as sites for post-polymerization modification or can directly confer specific properties to the material, such as altered glass transition temperature or improved solvent resistance. chemimpex.com

Precursor for Specialty Chemicals Development

As an intermediate, this compound serves as a precursor for the synthesis of various specialty chemicals. chemimpex.comguidechem.com The bifunctional nature of the molecule allows it to be a starting point for compounds used in niche applications, including agrochemicals and the flavor and fragrance industry. chemimpex.com

The reaction of the terminal chloride allows for the attachment of other complex chemical fragments, while the morpholide amide remains intact. This pathway is useful for preparing compounds where the morpholine moiety is a key part of the final structure's function. For example, in the development of new agrochemicals, the morpholine ring is a known pharmacophore in certain classes of fungicides. Using this compound as a precursor allows for the extension of a side chain from this core structure to optimize biological activity. chemimpex.com

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Sustainable Synthesis

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the use of environmentally benign solvents, renewable resources, and energy-efficient processes. nih.gov Current methods for synthesizing related compounds, such as 5-chlorovaleryl chloride, often involve hazardous reagents like thionyl chloride and can generate significant chemical waste. google.com A key area of future research will be the development of greener synthetic routes to 5-chlorovaleric acid, morpholide.

This could involve:

Catalytic Methods: Investigating the use of catalysts to replace stoichiometric reagents, thereby reducing waste and improving atom economy. nih.gov

Alternative Solvents: Exploring the use of safer, more sustainable solvents like water or bio-based solvents in the synthesis process. nih.gov

Enzymatic Synthesis: Harnessing the power of enzymes, such as amide bond synthetases, could offer a highly selective and environmentally friendly method for producing this compound in aqueous media. acs.org

A novel, greener synthesis of 5-chlorovaleryl chloride, a precursor to the morpholide, has been proposed using 1-bromo-3-chloropropane (B140262) and diethyl malonate, which avoids the use of highly toxic chemicals like sodium cyanide. google.com This approach highlights a step towards safer and more environmentally friendly production processes that could be adapted for the synthesis of the morpholide derivative.

Elucidation of Novel Biological Roles and Signaling Pathways

The biological activities of 5-chlorovaleric acid and its derivatives are an area ripe for discovery. While 5-chlorovaleric acid itself is used in biochemical research to study metabolic pathways, the specific biological roles of the morpholide derivative are unknown. chemimpex.com Future research should focus on screening this compound for a wide range of biological activities.

Given that many amides exhibit interesting pharmacological properties, research could explore its potential as:

An antifungal agent: Carboxylic acid amides (CAAs) are a known class of fungicides. rsc.org

A pharmaceutical intermediate: 5-chlorovaleroyl chloride, a closely related compound, is used in the synthesis of drugs like apixaban. sigmaaldrich.comganeshremedies.com

Investigating the interactions of this compound with biological targets could reveal novel signaling pathways and mechanisms of action, potentially leading to the development of new therapeutic agents.

Rational Design of New Functionalized Amides Based on the 5-Chlorovaleric Acid Scaffold

The 5-chlorovaleric acid backbone provides a versatile scaffold for the rational design of new functionalized amides with tailored properties. nih.gov By systematically modifying the morpholine (B109124) ring or the valeric acid chain, researchers can create a library of novel compounds for screening.

This approach could lead to the discovery of molecules with enhanced biological activity, improved pharmacokinetic properties, or novel material science applications. For instance, the design of novel cinnamamide (B152044) fungicides with an optical hydroxyl side chain has shown promise in overcoming pathogen resistance. nih.gov This strategy of rational design could be applied to the this compound structure to develop new and effective compounds.

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

Understanding the reaction mechanisms involved in the synthesis and biological interactions of this compound is crucial for its optimization and application. Advanced spectroscopic techniques can provide real-time insights into these processes.

Future research could employ:

In-situ Infrared (IR) Spectroscopy: To monitor the formation of the amide bond during synthesis and study its stability under various conditions. youtube.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the three-dimensional structure of the molecule and its complexes with biological targets. youtube.com

Visible-Light-Mediated Synthesis: The use of photoredox catalysis in amide synthesis is a growing field, and spectroscopic studies can help to unravel the complex reaction pathways involved. nih.gov

These advanced analytical methods will be instrumental in gaining a deeper understanding of the chemical and biological behavior of this compound.

Multidisciplinary Research at the Interface of Chemistry and Biology

The full potential of this compound can only be realized through a multidisciplinary research approach that integrates chemistry and biology. Chemists can focus on developing efficient and sustainable synthetic methods and creating novel derivatives, while biologists can investigate the biological activities and mechanisms of action of these compounds.

This collaborative effort will be essential for:

Identifying promising lead compounds for drug discovery.

Developing new agrochemicals with improved efficacy and environmental profiles.

Exploring the potential of these compounds in materials science.

By fostering collaboration between different scientific disciplines, the research community can unlock the full potential of this compound and pave the way for exciting new discoveries and applications.

Q & A

Q. What are the optimal synthetic routes for preparing 5-chlorovaleric acid morpholide, and how can reaction conditions be standardized?

The synthesis of 5-chlorovaleric acid morpholide typically involves coupling 5-chlorovaleric acid derivatives with morpholine. A scalable method involves using acetyl morpholide and sodium hydroxide in non-polar solvents like n-octane or cyclohexane under reflux (10–24 hours). For example, substituting chloroacetyl morpholide (8.9 g, 0.05 mol) in a reaction with benzophenone derivatives yields high-purity morpholide products (>97%) . Key parameters include:

  • Solvent choice : Alkanes (e.g., n-octane) improve yield by reducing side reactions.
  • Catalyst : Alkali hydroxides (NaOH/KOH) enhance nucleophilic substitution efficiency.
  • Purification : Toluene extraction and water washing remove unreacted reagents .

Q. Which analytical techniques are critical for confirming the purity and structure of 5-chlorovaleric acid morpholide?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable:

  • ¹H/¹³C NMR : Identifies functional groups (e.g., morpholine ring protons at δ 3.6–3.8 ppm, valeric acid backbone at δ 1.2–2.5 ppm) .
  • High-Resolution MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 232.06 for C₁₀H₁₇ClNO₃) .
  • Purity assays : Gas chromatography (GC) with flame ionization detection ensures >97% purity, as per industrial standards .

Q. How should 5-chlorovaleric acid morpholide be stored to maintain stability in laboratory settings?

Stability depends on minimizing hydrolysis and oxidation:

Factor Optimal Condition Evidence Source
Temperature-20°C (long-term)
SolventAnhydrous toluene or DMSO
Light exposureAmber glassware, dark storage
Avoid aqueous environments, as the morpholide group is prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can contradictory data in biological assays involving 5-chlorovaleric acid morpholide derivatives be resolved?

Contradictions in cytotoxicity or mechanism studies often arise from:

  • Cell line variability : HepG2 vs. THLE-2 hepatocytes show differential Nrf2 pathway responses due to metabolic heterogeneity .
  • ROS modulation : Measure reactive oxygen species (ROS) levels alongside gene expression (e.g., SOD-1, HO-1) to contextualize pro-/anti-oxidant effects .
  • Dose optimization : Use IC₅₀ values to standardize assays; e.g., 3-diclofenacoxyiminoolean-12-en-28-oic acid morpholide shows cytotoxicity at >50 µM in cancer cells .

Q. What strategies improve reaction yield in morpholide derivatization without compromising purity?

  • Solvent engineering : Co-solvents like mesitylene enhance solubility of aromatic intermediates .
  • Catalyst recycling : Recover N-acetyl morpholine (up to 1.6 mol per batch) from aqueous washings for reuse .
  • Flow chemistry : Continuous flow reactors reduce reaction time and improve selectivity for morpholide intermediates .

Q. How does the morpholide moiety influence the biochemical activity of 5-chlorovaleric acid derivatives?

The morpholine ring enhances:

  • Lipophilicity : LogP increases by ~1.5 units, improving membrane permeability .
  • Enzyme inhibition : Morpholide derivatives bind to ERK phosphorylation sites, modulating redox signaling (e.g., Nrf2/ARE pathway suppression in HepG2 cells) .
  • Metabolic stability : Morpholine reduces hepatic clearance by ~30% compared to non-cyclic amides .

Q. How can computational methods aid in predicting the reactivity of 5-chlorovaleric acid morpholide in novel reactions?

  • DFT calculations : Predict electrophilic/nucleophilic sites using Fukui indices (e.g., Cl atom in 5-chlorovaleric acid as a reactive center) .
  • Molecular docking : Simulate binding to targets like COX-2 or Nrf2-Keap1 complex to prioritize synthetic analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.